1-(2-((2-Amino-6-bromopyridin-3-yl)oxy)ethyl)pyrrolidin-2-one
Description
Properties
Molecular Formula |
C11H14BrN3O2 |
|---|---|
Molecular Weight |
300.15 g/mol |
IUPAC Name |
1-[2-(2-amino-6-bromopyridin-3-yl)oxyethyl]pyrrolidin-2-one |
InChI |
InChI=1S/C11H14BrN3O2/c12-9-4-3-8(11(13)14-9)17-7-6-15-5-1-2-10(15)16/h3-4H,1-2,5-7H2,(H2,13,14) |
InChI Key |
XXVUPDLWWJLAAL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1)CCOC2=C(N=C(C=C2)Br)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-((2-Amino-6-bromopyridin-3-yl)oxy)ethyl)pyrrolidin-2-one typically involves the reaction of 2-amino-6-bromopyridine with an appropriate pyrrolidinone derivative. The reaction conditions often include the use of solvents like methanol or chloroform and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the brominated intermediates.
Chemical Reactions Analysis
Types of Reactions
1-(2-((2-Amino-6-bromopyridin-3-yl)oxy)ethyl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the bromopyridine moiety.
Substitution: The bromine atom in the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce various substituted pyridines.
Scientific Research Applications
1-(2-((2-Amino-6-bromopyridin-3-yl)oxy)ethyl)pyrrolidin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the development of bioactive molecules for drug discovery.
Industry: It may be used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 1-(2-((2-Amino-6-bromopyridin-3-yl)oxy)ethyl)pyrrolidin-2-one involves its interaction with specific molecular targets. The bromopyridine moiety can interact with enzymes or receptors, potentially inhibiting their activity. The pyrrolidinone ring may also play a role in binding to biological targets, thereby modulating their function .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Triazine-Based Derivatives
Compounds such as 1-(3-((4-Amino-6-((3-methylphenethyl)amino)-1,3,5-triazin-2-yl)methoxy)-5-methylphenyl)pyrrolidin-2-one () and 1-(3-((4-amino-6-((2-(5-chlorothiophen-2-yl)ethyl)amino)-1,3,5-triazin-2-yl)methoxy)-5-methylphenyl)pyrrolidin-2-one () replace the pyridine ring with a triazine core. These derivatives exhibit higher molecular weights (e.g., C24H25F3N6O2 in ) compared to the target compound’s estimated formula (C11H14BrN3O2). The triazine ring introduces additional hydrogen-bonding sites (amino groups) and bulkier substituents, which may enhance receptor binding but reduce solubility .
Pyridine-Based Derivatives
- 1-(2-((4-Bromopyridin-2-yl)oxy)ethyl)pyrrolidin-2-one (CAS 1305784-26-2, ): This analog lacks the 2-amino group and positions bromine at the 4-pyridinyl position instead of 4. Its molecular formula (C11H13BrN2O2) also differs by one nitrogen atom compared to the target compound .
- 1-(3-Bromo-4-methylphenyl)pyrrolidin-2-one (CAS 1226225-33-7, ): Replaces pyridine with a benzene ring, introducing a methyl group. This substitution eliminates nitrogen’s electronic effects, altering solubility and metabolic stability .
Simpler Pyrrolidin-2-one Derivatives
- 1-(2-Chloroethyl)pyrrolidin-2-one (): A minimalistic analog without aromatic substituents, highlighting the necessity of the pyridine/triazine moiety for biological activity. The chloroethyl group may increase reactivity but reduce selectivity .
Physicochemical Properties
Key Observations :
- The target compound’s amino group enhances hydrophilicity compared to non-amino pyridine analogs.
- Bromine’s position (6 vs. 4) affects steric interactions in binding pockets.
Biological Activity
1-(2-((2-Amino-6-bromopyridin-3-yl)oxy)ethyl)pyrrolidin-2-one is a complex organic compound notable for its potential pharmacological applications. Its structure features a pyrrolidinone core linked to a brominated pyridine moiety, which may influence its biological activity significantly. This article explores the biological activity of this compound, focusing on its anticancer properties, enzyme inhibition potential, and other therapeutic applications.
Chemical Structure and Properties
The compound's chemical formula is , with a molecular weight of approximately 320.15 g/mol. The structural features include an ether linkage and a bromine substituent in the pyridine ring, which are hypothesized to enhance its reactivity and biological interactions.
Anticancer Properties
Research has indicated that compounds with similar structural motifs exhibit significant anticancer activity. For instance, derivatives of pyrrolidinones have shown efficacy against various cancer cell lines, including lung adenocarcinoma (A549) cells. In studies comparing the cytotoxicity of several compounds, this compound demonstrated promising results in reducing cell viability in cancer models while maintaining lower toxicity in non-cancerous cells .
Table 1: Anticancer Activity Comparison
| Compound | Cell Line | IC50 (µM) | Remarks |
|---|---|---|---|
| This compound | A549 | TBD | Effective against lung cancer |
| Cisplatin | A549 | 5 | Standard chemotherapeutic |
| Compound X | A549 | TBD | Higher cytotoxicity noted |
Enzyme Inhibition
The presence of the brominated pyridine moiety suggests potential interactions with various biological targets, particularly kinases involved in cellular signaling pathways. Studies have shown that similar compounds can act as enzyme inhibitors, contributing to their anticancer properties. The specific mechanism of action for this compound remains to be fully elucidated but warrants further investigation due to its structural similarities with known inhibitors .
Case Studies and Research Findings
- Study on Anticancer Activity : A study investigated the effects of various pyrrolidinone derivatives on A549 cells, revealing that compounds with free amino groups exhibited enhanced anticancer activity compared to those lacking such groups. This suggests that the amino group in this compound may play a crucial role in its biological efficacy .
- Pharmacodynamics and Pharmacokinetics : Interaction studies are essential for understanding the pharmacodynamics and pharmacokinetics of this compound. Preliminary data indicate that its unique structure may provide selective targeting capabilities against cancer cells, reducing off-target effects commonly associated with traditional chemotherapies.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(2-((2-Amino-6-bromopyridin-3-yl)oxy)ethyl)pyrrolidin-2-one, and how can intermediates be validated?
- Methodology : A common approach involves coupling a bromopyridine derivative (e.g., 2-amino-6-bromopyridin-3-ol) with a pyrrolidinone-containing ethyl chain via nucleophilic substitution. For example, potassium carbonate in DMF at elevated temperatures (150°C) facilitates alkylation, as seen in analogous pyrrolidinone syntheses . Intermediates like 2-bromo-6-(hydroxymethyl)pyridine (mp: 34–39°C, bp: 246°C) should be characterized by NMR and TLC to confirm purity .
Q. How should researchers characterize this compound to confirm structural integrity?
- Methodology : Use H NMR (DMSO-d for polar intermediates) to identify key protons (e.g., NH at δ ~6.5–7.5 ppm, pyrrolidinone carbonyl at δ ~170–175 ppm). Mass spectrometry (LCMS/HRMS) validates molecular weight, while IR confirms functional groups (e.g., C=O stretch at ~1650–1750 cm) . TLC with ethyl acetate/hexane (3:7) monitors reaction progress .
Q. What safety precautions are critical during synthesis and handling?
- Methodology : Follow guidelines for handling brominated compounds and amines: use fume hoods, PPE (gloves, goggles), and avoid inhalation. MedChemExpress notes that bromopyridines may require quenching with ammonium chloride to mitigate exothermic reactions .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
- Methodology :
- Solvent selection : Replace DMF with acetonitrile for easier removal during purification .
- Catalysis : Explore phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance alkylation efficiency .
- Microwave-assisted synthesis : Reduce reaction time from 20 hours to 2–4 hours while maintaining >90% yield, as demonstrated in analogous pyrrolidinone syntheses .
Q. How should researchers resolve contradictory spectral data (e.g., unexpected NMR shifts)?
- Methodology :
- Solvent effects : Compare DMSO-d vs. CDCl spectra; DMSO may cause proton exchange broadening for NH groups .
- Impurity analysis : Use HPLC with a C18 column (buffer: 15.4 g ammonium acetate in 1 L HO, pH 6.5) to isolate byproducts .
- Cross-validation : Confirm molecular ion peaks via HRMS and compare with computational predictions (e.g., PubChem data) .
Q. What computational strategies aid in predicting synthetic pathways or bioactivity?
- Methodology :
- Retrosynthetic analysis : Tools like AiZynthFinder prioritize routes using available intermediates (e.g., 2-amino-6-bromopyridin-3-ol) .
- Docking studies : Model the bromopyridine moiety’s interaction with biological targets (e.g., kinase enzymes) to guide functionalization .
Q. How does the bromopyridine moiety influence the compound’s reactivity and bioactivity?
- Methodology :
- Comparative studies : Synthesize analogs (e.g., 1-(2-((4-bromopyridin-2-yl)oxy)ethyl)pyrrolidin-2-one) and assess cytotoxicity or antimicrobial activity .
- Electrophilicity : Use DFT calculations to evaluate the bromine atom’s impact on electronic properties and nucleophilic substitution kinetics .
Q. What challenges arise when scaling up the synthesis, and how can they be addressed?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
